molecular formula C15H22FNO7 B12325066 [(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate

[(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate

Cat. No.: B12325066
M. Wt: 347.34 g/mol
InChI Key: IIHVKSRJKCVISE-VCNCWYJPSA-N
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Description

[(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including an acetamido group, diacetoxy groups, and a fluoromethyl group attached to a cyclohexyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the acetamido group, the acetylation of hydroxyl groups, and the fluoromethylation of the cyclohexyl ring. Common reagents used in these reactions include acetic anhydride, acetyl chloride, and fluoromethylating agents such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

[(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein modification, and other biochemical processes.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of [(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate involves its interaction with specific molecular targets and pathways. The acetamido and diacetoxy groups may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The fluoromethyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

[(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate can be compared with similar compounds such as trifluorotoluene and methylammonium lead halides. These compounds share some structural features but differ in their functional groups and applications. For example, trifluorotoluene is used as a solvent and synthetic intermediate, while methylammonium lead halides are used in solar cells and other electronic applications. The unique combination of functional groups in this compound makes it distinct and versatile for various applications.

Conclusion

This compound is a valuable compound with diverse applications in scientific research and industry Its unique structural features and reactivity make it a useful tool for chemists, biologists, and industrial researchers

Properties

Molecular Formula

C15H22FNO7

Molecular Weight

347.34 g/mol

IUPAC Name

[(1R,2R,4S)-2-acetamido-3,4-diacetyloxy-5-(fluoromethyl)cyclohexyl] acetate

InChI

InChI=1S/C15H22FNO7/c1-7(18)17-13-12(22-8(2)19)5-11(6-16)14(23-9(3)20)15(13)24-10(4)21/h11-15H,5-6H2,1-4H3,(H,17,18)/t11?,12-,13-,14+,15?/m1/s1

InChI Key

IIHVKSRJKCVISE-VCNCWYJPSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@@H](CC([C@@H](C1OC(=O)C)OC(=O)C)CF)OC(=O)C

Canonical SMILES

CC(=O)NC1C(CC(C(C1OC(=O)C)OC(=O)C)CF)OC(=O)C

Origin of Product

United States

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